Matairesinol 4'-O-b-gentiobioside
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Overview
Description
Matairesinol 4’-O-b-gentiobioside is a natural product identified as a new matairesinol glycoside. This compound is found in the plant species Trachelospermum asiaticum and has been shown to possess anti-inflammatory activity . It is a polyphenol compound with diverse biological activities, including anti-cancer and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Matairesinol 4’-O-b-gentiobioside involves the glycosylation of matairesinol with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the formation of the glycosidic bond. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of Matairesinol 4’-O-b-gentiobioside may involve the extraction of the compound from natural sources, such as Trachelospermum asiaticum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Matairesinol 4’-O-b-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Matairesinol 4’-O-b-gentiobioside has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.
Biology: Studied for its role in plant metabolism and its potential effects on human health.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Matairesinol 4’-O-b-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects through:
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-cancer Mechanisms: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Matairesinol 4’-O-b-gentiobioside is unique compared to other similar compounds due to its specific glycosylation pattern and biological activities. Similar compounds include:
Pinoresinol: Another lignan with antioxidant properties.
Secoisolariciresinol: Known for its anti-cancer and anti-inflammatory effects.
Syringaresinol: Exhibits antioxidant and anti-inflammatory activities.
These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities, highlighting the uniqueness of Matairesinol 4’-O-b-gentiobioside .
Properties
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQYOJANKKXOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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